

Application Note: Live-Cell Mitochondrial Imaging with Basic Blue 3 (Oxazine 1)[1]

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Compound of Interest

Compound Name: Basic Blue 3

CAS No.: 33203-82-6

Cat. No.: B1194387

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Executive Summary

Basic Blue 3 (C.I. 51004), chemically known as Oxazine 1, is a cationic oxazine fluorophore often overlooked in standard commercial catalogs.[1] While its name suggests a blue appearance (which it exhibits under white light due to red absorption), its fluorescence properties place it firmly in the Far-Red/Near-Infrared (NIR) spectral region.[1]

This guide details the protocol for using **Basic Blue 3** as a cost-effective, high-performance mitochondrial probe in live cells.[1] Due to its delocalized positive charge, it acts as a potentiometric dye, accumulating in the mitochondrial matrix driven by the mitochondrial membrane potential (

). This application note addresses the specific requirements for solubility, concentration optimization to mitigate cytotoxicity, and optical configuration for far-red imaging.

Technical Specifications & Mechanism

Chemical & Spectral Properties

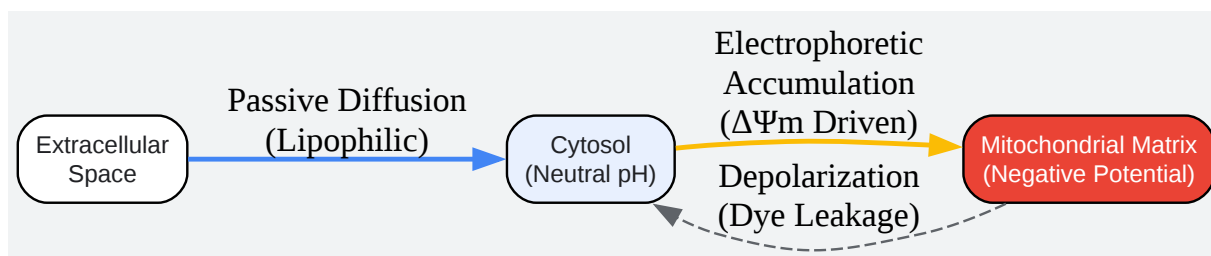
Basic Blue 3 is a lipophilic cation.^[1] Unlike DAPI or Hoechst (which emit blue), **Basic Blue 3** absorbs in the red spectrum and emits in the far-red, making it spectrally compatible with GFP, RFP, and DAPI for multiplexing.

Parameter	Specification	Notes
Chemical Name	Basic Blue 3 (Oxazine 1)	C.I. 51004; CAS: 33203-82-6
Structure Class	Benzo[a]phenoxazine (Cationic)	Lipophilic cation capable of membrane permeation
Excitation Max	645 – 654 nm	Optimal excitation with 633 nm or 640 nm lasers
Emission Max	670 – 680 nm	Detectable in Cy5 or Deep Red channels
Stokes Shift	~25–35 nm	Small Stokes shift requires precise filter sets
Solubility	Water, Ethanol, DMSO	Soluble in water (up to 40 g/L), but DMSO stock recommended for cell loading

Mechanism of Action: Mitochondrial Accumulation

The staining mechanism relies on the Nernstian accumulation of lipophilic cations.

- **Plasma Membrane Entry:** The lipophilic nature of the oxazine core allows passive diffusion across the plasma membrane.
- **Mitochondrial Trapping:** The inner mitochondrial membrane (IMM) maintains a strong negative potential (~-150 to -180 mV).^[1] **Basic Blue 3**, carrying a delocalized positive charge, is sequestered into the matrix.^[1]
- **Signal Correlation:** Fluorescence intensity correlates with mitochondrial activity.^[1] Depolarization (e.g., via FCCP treatment) results in dye leakage and signal loss.



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Figure 1: Mechanism of **Basic Blue 3** accumulation driven by mitochondrial membrane potential.

Experimental Protocol

Reagent Preparation

Warning: **Basic Blue 3** has reported antimalarial and cytotoxic properties at high concentrations.[1] Precise titration is required to maintain cell viability during imaging.[1]

- Stock Solution (10 mM):
 - Dissolve 3.6 mg of **Basic Blue 3** powder in 1 mL of anhydrous DMSO.
 - Vortex until fully dissolved.[1]
 - Storage: Aliquot and store at -20°C , protected from light. Stable for 6 months.
- Working Solution (100 nM - 500 nM):
 - Dilute the Stock Solution 1:1000 in PBS to create a 10 μM Intermediate.
 - Dilute the Intermediate into pre-warmed Live Cell Imaging Solution (LCIS) or phenol-red-free media to reach a final concentration of 100–500 nM.[1]
 - Note: Do not keep the working solution for more than 1 hour.

Live-Cell Staining Workflow

Step 1: Cell Culture Preparation Seed cells (e.g., HeLa, CHO, HEK293) in a glass-bottom dish (35 mm) or chamber slide.^[1] Allow to reach 60-70% confluency.

Step 2: Staining

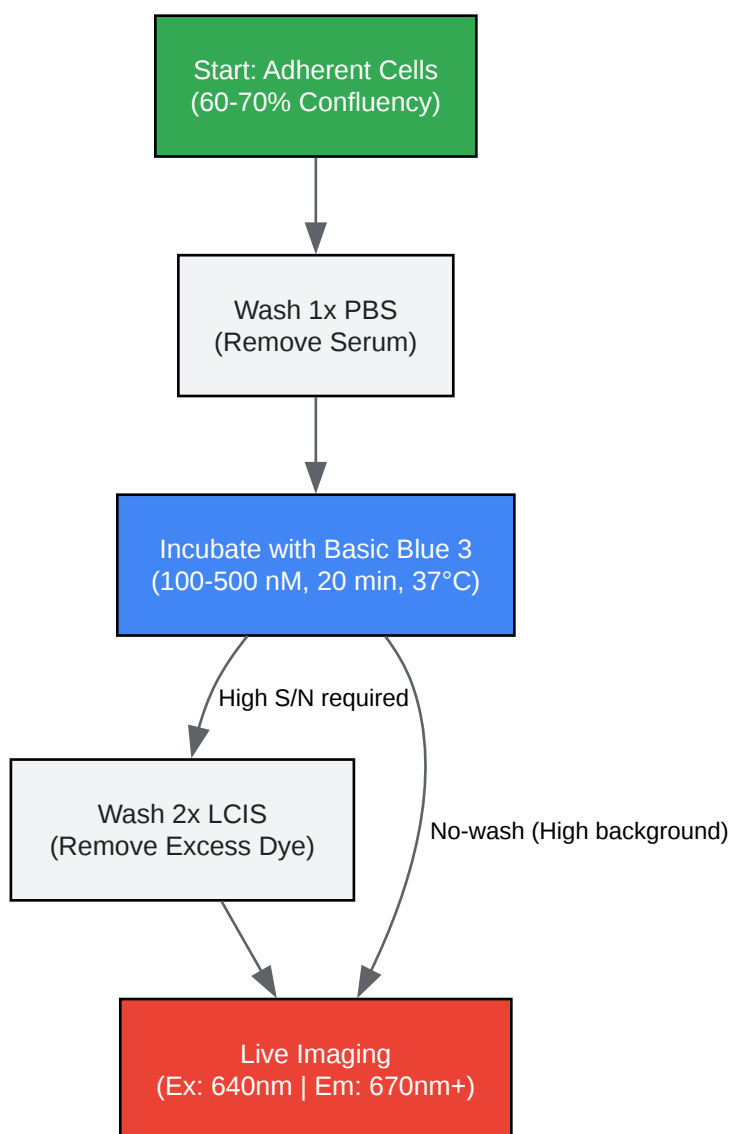
- Remove culture media and wash cells once with warm PBS.^[1]
- Add the Working Solution (100–500 nM **Basic Blue 3**) to the cells.
- Incubate for 15–30 minutes at 37°C / 5% CO₂.
 - Optimization: Start with 20 minutes. If signal is weak, increase to 500 nM.^[1] If mitochondria appear swollen (toxicity), reduce to 50 nM.^[1]

Step 3: Washing (Optional but Recommended)

- Remove staining solution.^{[1][2]}
- Wash gently 2x with LCIS or fresh media.^[1]
- Add fresh LCIS for imaging.^[1]
 - Note: As an equilibrium probe, washing may reduce signal slightly over time, but it improves the signal-to-noise ratio.^[1]

Step 4: Imaging

- Laser: 633 nm or 640 nm.^[1]
- Emission Filter: 660–710 nm (Standard Cy5 / Alexa Fluor 647 filter set).
- Detector: PMT or sCMOS.^[1]



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Figure 2: Step-by-step workflow for live-cell staining with **Basic Blue 3**.^[1]

Critical Considerations & Troubleshooting

Cytotoxicity & Phototoxicity

Basic Blue 3 is structurally related to phenoxazines used as antimalarials.^[1] It can inhibit mitochondrial respiration at high concentrations (>1 μM).

- Symptom: Mitochondria fragment (fission) or swell (swelling) during imaging.

- Solution: Lower concentration to <100 nM and reduce laser power. Use time-lapse intervals >30 seconds to allow recovery.

Multiplexing Compatibility

Basic Blue 3 occupies the Far-Red channel.[1] It is compatible with:

- Blue: Hoechst 33342 (Nucleus)
- Green: Calcein AM, GFP, FITC[1]
- Orange/Red: TMRM (if carefully separated), RFP.[1]
- Incompatible: MitoTracker Deep Red, Cy5, APC (Spectral overlap).[1]

Troubleshooting Table

Issue	Possible Cause	Corrective Action
Weak Signal	Low membrane potential	Check cell health; mitochondria may be depolarized.[1]
Concentration too low	Increase dye concentration to 500 nM.	
High Background	Non-specific binding	Perform 2x washes with LCIS; reduce dye concentration.[1]
Rapid Bleaching	High laser power	Basic Blue 3 is less photostable than MitoTracker Deep Red.[1] Reduce laser power to <2%.
Nuclear Staining	Cell death / High conc.[1]	If nucleus stains, the cell membrane is compromised or dye conc. is >1 μM (intercalation mode).

References

- Sigma-Aldrich. **Basic Blue 3** Dye content 25% (Product Specification).^[1][Link](#)
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- Takasu, K., et al. (2019).^[1] In vitro and in vivo characterization of anti-malarial acylphenoxazine derivatives prepared from **basic blue 3**.^{[1][4][5][6]} *Malaria Journal*.^{[1][5]} (Discusses mitochondrial targeting and cytotoxicity). [Link](#)
- PubChem. **Basic Blue 3** (Compound Summary).[Link](#)

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